2-(pyridin-2-yl)-8-(pyridin-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
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Overview
Description
2-(PYRIDIN-2-YL)-8-(PYRIDIN-4-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE is a heterocyclic compound that features a complex structure with multiple pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(PYRIDIN-2-YL)-8-(PYRIDIN-4-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate pyridine derivatives under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ large-scale reactors and advanced purification techniques to isolate the compound. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(PYRIDIN-2-YL)-8-(PYRIDIN-4-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rates.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
2-(PYRIDIN-2-YL)-8-(PYRIDIN-4-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(PYRIDIN-2-YL)-8-(PYRIDIN-4-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine-based heterocycles such as:
- 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine
- 4-(2,6-Di(pyridin-4-yl)pyridin-4-yl) derivatives
Uniqueness
What sets 2-(PYRIDIN-2-YL)-8-(PYRIDIN-4-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE apart is its unique structure that allows for diverse chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of reactions and its potential biological activities make it a compound of significant interest.
Properties
Molecular Formula |
C21H13N5O2 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-pyridin-2-yl-8-pyridin-4-ylpyrido[4,3-b][1,6]naphthyridine-1,9-dione |
InChI |
InChI=1S/C21H13N5O2/c27-20-15-13-16-18(7-12-26(21(16)28)19-3-1-2-8-23-19)24-17(15)6-11-25(20)14-4-9-22-10-5-14/h1-13H |
InChI Key |
IHPVIBLOVRROFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)C5=CC=NC=C5 |
Origin of Product |
United States |
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